6-Bromo-3-methylisoquinolin-1-amine
CAS No.:
Cat. No.: VC15944211
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2 |
|---|---|
| Molecular Weight | 237.10 g/mol |
| IUPAC Name | 6-bromo-3-methylisoquinolin-1-amine |
| Standard InChI | InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3,(H2,12,13) |
| Standard InChI Key | UGSOVMNWHPNVEB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Br)C(=N1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound's molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol . Its IUPAC name, 6-bromo-3-methylisoquinolin-1-amine, reflects the substitution pattern: a bromine atom at position 6, a methyl group at position 3, and an amine moiety at position 1 of the isoquinoline scaffold. The SMILES notation (CC1=CC2=C(C=CC=C2Br)C(=N1)N) and InChIKey (PLDOQSMQMWZGRY-UHFFFAOYSA-N) provide unambiguous structural identification .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉BrN₂ | |
| Molecular Weight | 237.10 g/mol | |
| CAS Registry Number | 872018-41-2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Spectral and Crystallographic Data
While experimental crystallographic data remain unreported, computational models predict a planar isoquinoline core with slight distortion due to steric interactions between the methyl and bromine substituents . UV-Vis spectroscopy of analogous compounds suggests absorption maxima near 280–320 nm, attributable to π→π* transitions in the aromatic system.
Synthesis and Manufacturing
Reductive Amination Pathways
A robust synthesis route involves reductive amination of 6-bromo-3-methylisoquinoline-1-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux . This method yields the target compound in 41% isolated yield after chromatographic purification .
Aryl Amination Strategies
Alternative approaches employ Buchwald-Hartwig coupling between 6-bromo-3-methylisoquinoline and ammonia equivalents. A palladium/Xantphos catalyst system in toluene at 110°C achieves 34–41% yields . Key intermediates include 6-bromo-3-methylisoquinoline, synthesized via Friedel-Crafts acylation followed by bromination .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Reductive Amination | 41 | >95 | NaBH₃CN, NH₄OAc |
| Buchwald-Hartwig | 34–41 | 90–92 | Pd(OAc)₂, Xantphos |
Biological Activity and Mechanisms
PRMT3 Inhibition
6-Bromo-3-methylisoquinolin-1-amine serves as a precursor to allosteric PRMT3 inhibitors with IC₅₀ values of 10–36 nM . Methylation assays demonstrate that derivatives of this compound reduce S-adenosylmethionine (SAM) utilization by PRMT3 by >80% at 1 µM concentrations, outperforming earlier inhibitors like SGC707 .
Structure-Activity Relationships (SAR)
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Bromine Position: Moving bromine from C6 to C5 (as in 5-bromo-3-methylisoquinolin-1-amine) decreases inhibitory potency by 4.7-fold, highlighting the importance of halogen placement .
-
Methyl Substitution: Removal of the C3 methyl group abolishes activity, indicating its role in hydrophobic interactions with PRMT3's allosteric pocket .
Comparative Analysis with Structural Analogues
Isoquinoline vs. Quinoline Derivatives
Compared to 3-bromo-6-methyl-1H-quinolin-2-one, the isoquinoline scaffold in 6-bromo-3-methylisoquinolin-1-amine confers:
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Enhanced solubility in polar aprotic solvents (e.g., DMSO: 87 mg/mL vs. 23 mg/mL)
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Higher metabolic stability in human liver microsomes (t₁/₂ = 48 min vs. 12 min)
Table 3: Positional Isomer Comparison
| Property | 6-Bromo Isomer | 5-Bromo Isomer |
|---|---|---|
| LogP | 2.1 | 2.3 |
| PRMT3 IC₅₀ | 28 nM | 132 nM |
| Plasma Protein Binding | 89% | 92% |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key building block in developing:
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Oncology Candidates: Phase I trials of PRMT3 inhibitor PMT-3B (derived from this amine) show 40% tumor growth inhibition in xenograft models
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Neuroprotective Agents: Demonstrated 60% reduction in amyloid-β aggregation at 10 µM in vitro
Materials Science
Thin films incorporating 6-bromo-3-methylisoquinolin-1-amine exhibit:
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